molecular formula C20H21Cl2N3O2S B12377472 Ddan-MT

Ddan-MT

Cat. No.: B12377472
M. Wt: 438.4 g/mol
InChI Key: JQMYMWHLZQVVOA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DDAN-MT involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is typically produced in specialized laboratories equipped with advanced chemical synthesis capabilities.

Chemical Reactions Analysis

DDAN-MT undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DDAN-MT has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DDAN-MT involves its activation by specific enzymes, leading to the emission of near-infrared fluorescence. This fluorescence is used to monitor the activity of methionine aminopeptidase 1 in Mycobacterium tuberculosis. The molecular targets of this compound include the methionine aminopeptidase 1 enzyme, and the pathways involved are related to the enzymatic activity and its regulation .

Comparison with Similar Compounds

DDAN-MT is unique compared to other similar compounds due to its high selectivity and real-time monitoring capabilities. Similar compounds include other fluorescent probes used for monitoring enzymatic activities, such as:

    Fluorescein: A widely used fluorescent dye with different applications.

    Rhodamine: Another fluorescent dye with applications in various fields.

    Cy5: A near-infrared fluorescent dye used in biological research.

This compound stands out due to its specific application in monitoring methionine aminopeptidase 1 activity in Mycobacterium tuberculosis, which is not a common feature of the other mentioned compounds .

Properties

Molecular Formula

C20H21Cl2N3O2S

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-amino-N-(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C20H21Cl2N3O2S/c1-20(2)11-8-10(24-19(27)13(23)6-7-28-3)4-5-14(11)25-15-9-12(21)18(26)17(22)16(15)20/h4-5,8-9,13H,6-7,23H2,1-3H3,(H,24,27)/t13-/m0/s1

InChI Key

JQMYMWHLZQVVOA-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC(=O)[C@H](CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC(=O)C(CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C

Origin of Product

United States

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